

Illuminating Neuroinflammation: In Vivo Imaging with [^{11}C]PBR28

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbon-11

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical player in the pathogenesis of a wide range of neurological and psychiatric disorders. The ability to visualize and quantify this process in vivo is paramount for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment efficacy. The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, has emerged as a key biomarker for neuroinflammation.^{[1][2][3]} TSPO is primarily located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and reactive astrocytes, the cellular hallmarks of neuroinflammation.^{[2][3][4][5]}

Carbon-11 labeled PBR28 ([^{11}C]PBR28) is a second-generation radioligand with high affinity and selectivity for TSPO, making it a powerful tool for in vivo imaging of neuroinflammation using Positron Emission Tomography (PET).^{[4][6][7]} Compared to the first-generation TSPO radioligand, [^{11}C]PK11195, [^{11}C]PBR28 offers a superior signal-to-noise ratio and improved brain penetration.^{[4][8]} This document provides detailed application notes and protocols for utilizing [^{11}C]PBR28 in preclinical and clinical research settings.

It is important to note that a genetic polymorphism (rs6971) in the TSPO gene affects the binding affinity of [^{11}C]PBR28, resulting in three distinct binding groups: high-affinity binders

(HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[9][10] Genotyping of subjects is therefore crucial prior to conducting PET studies with [¹¹C]PBR28 to ensure accurate interpretation of the imaging data.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using [¹¹C]PBR28 PET to assess neuroinflammation in different models and diseases. These values can serve as a reference for researchers planning and interpreting their own experiments.

Table 1: [¹¹C]PBR28 Uptake in Animal Models of Neuroinflammation

Animal Model	Brain Region	Parameter	Value (vs. Control)	Reference
Lipopolysaccharide (LPS)-treated rat	Various regions	Increased [¹¹ C]PBR28 binding (autoradiography)	-	[11]
6-hydroxydopamine (6OHDA) lesioned rat	Lesioned striatum	Tracer uptake ratio (lesion/contralateral)	1.6 (PET), 2.0 (autoradiography)	[11]
Murine endotoxemia (LPS)	Hippocampus, Thalamus, Hypothalamus	Significant increase in [¹¹ C]PBR28 uptake	-	[12]
Aged rats (4 to 16 months)	Whole brain	SUV increase	56% (0.44 to 0.69 g/mL)	[13]
Aged rats (4 to 16 months)	Whole brain	V T increase	91% (30 to 57 mL/cm ³)	[13]
5XFAD mouse model of AD	Brain	Increased [¹¹ C]PBR28 uptake	-	[14]

SUV: Standardized Uptake Value; V T: Total Distribution Volume

Table 2: [¹¹C]PBR28 Binding in Human Studies

Condition	Brain Region	Parameter	Findings	Reference
Alzheimer's Disease	Temporo-parietal regions	Annual rate of TSPO binding increase	3.9 – 6.3% in patients vs. -0.5 – 1% in controls	[15]
Chronic Stroke	Ipsilesional and contralesional regions	Elevated [¹¹ C]PBR28 binding	Extensive neuroinflammation observed	[8]
Healthy Aging	Brain	Increased [¹¹ C]PBR28 uptake with age	Implies increased microglial activation	[13][16]
Schizophrenia	Brain	Reduced TSPO expression	Evidence remains scarce and contradictory	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving [¹¹C]PBR28.

Protocol 1: Automated Radiosynthesis of [¹¹C]PBR28

This protocol is a generalized procedure for the automated synthesis of [¹¹C]PBR28 via O-methylation of the desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I).[4]

Materials:

- Desmethyl-PBR28 precursor
- [¹¹C]CH₃I or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Base (e.g., Sodium hydroxide)
- Automated radiosynthesis module (e.g., GE TRACERlab FXC-Pro)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Solid-Phase Extraction (SPE) cartridge (e.g., C18) for reformulation
- Sterile saline for injection

Procedure:

- Precursor Preparation: Dissolve the desmethyl-PBR28 precursor in an appropriate solvent (e.g., DMSO) with a base (e.g., 5 N NaOH) in a reaction vial.[\[17\]](#)
- Radiolabeling Reaction: Bubble the produced $[^{11}\text{C}]\text{CH}_3\text{I}$ into the precursor solution. The reaction is typically heated to facilitate the methylation process.[\[4\]](#)
- Purification: Purify the crude reaction mixture using reverse-phase HPLC to isolate $[^{11}\text{C}]\text{PBR28}$ from unreacted precursor and other byproducts.[\[4\]](#)[\[17\]](#)
- Reformulation: Trap the collected HPLC fraction containing $[^{11}\text{C}]\text{PBR28}$ on an SPE cartridge. Wash the cartridge with sterile water to remove the HPLC solvent. Elute the final product with ethanol and dilute with sterile saline for injection.[\[17\]](#)
- Quality Control: Perform standard quality control tests, including radiochemical purity, chemical purity, specific activity, and sterility, before administration.[\[4\]](#)

Protocol 2: Animal Models of Neuroinflammation and PET Imaging

This protocol describes the induction of neuroinflammation using lipopolysaccharide (LPS) in rodents and subsequent $[^{11}\text{C}]\text{PBR28}$ microPET imaging.[\[12\]](#)

Materials:

- Rodents (e.g., C57BL/6J mice or Wistar rats)

- Lipopolysaccharide (LPS) from E. coli
- Sterile saline
- Anesthesia (e.g., isoflurane)
- Small animal PET scanner
- [^{11}C]PBR28 radiotracer

Procedure:

- Induction of Neuroinflammation: Administer LPS intraperitoneally (i.p.) to the animals. A typical dose in mice is 2 mg/kg.[12] Control animals receive an equivalent volume of sterile saline.
- Animal Preparation for PET: At a designated time point post-LPS injection (e.g., 6 hours), anesthetize the animal.[12] Place the animal on the scanner bed and maintain anesthesia throughout the imaging session.
- Radiotracer Administration: Inject a bolus of [^{11}C]PBR28 intravenously (e.g., via the tail vein). The injected radioactivity for mice is typically around 0.5 mCi.[12][18]
- PET Data Acquisition: Start a dynamic PET scan simultaneously with the radiotracer injection. A typical scan duration is 60-63 minutes.[12][18]
- Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., 3D-OSEM) with corrections for attenuation and scatter.[12]

Protocol 3: PET Image Analysis

This protocol outlines the general steps for analyzing [^{11}C]PBR28 PET data to quantify neuroinflammation.

Materials:

- Reconstructed PET images

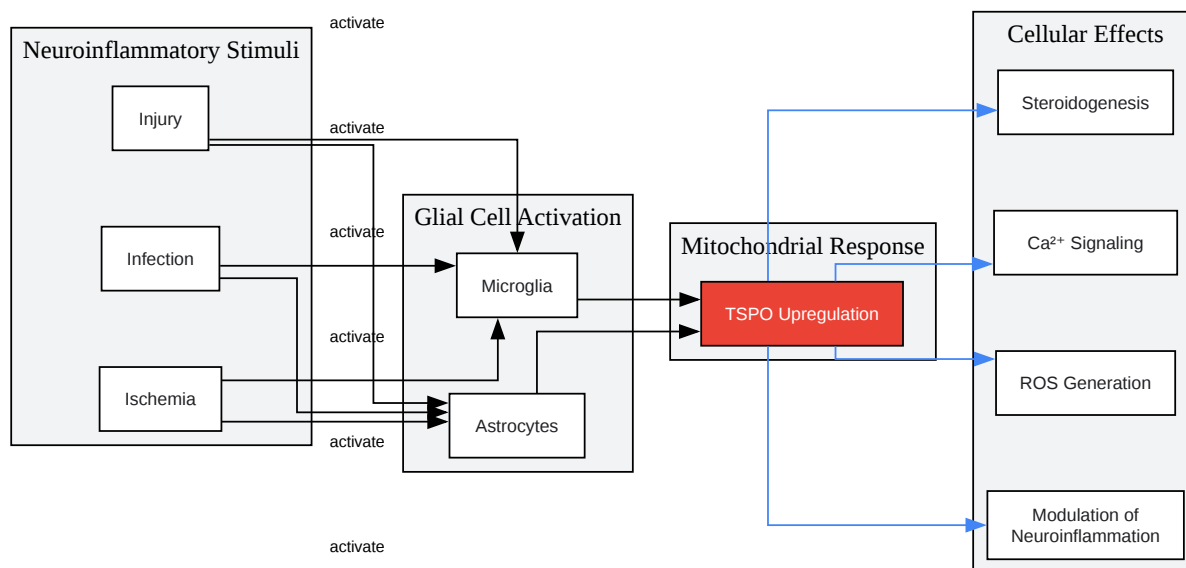
- Anatomical reference images (e.g., MRI or CT)
- Image analysis software (e.g., SPM, FSL)

Procedure:

- Image Preprocessing:
 - Co-register the dynamic PET images to a common space.
 - Co-register the PET images with the anatomical reference image (MRI or CT) for anatomical delineation of brain regions.
- Region of Interest (ROI) Definition: Define ROIs on the anatomical image corresponding to specific brain structures (e.g., hippocampus, thalamus, cortex).
- Time-Activity Curve (TAC) Generation: Extract the average radioactivity concentration within each ROI for each time frame to generate TACs.[\[4\]](#)[\[6\]](#)
- Kinetic Modeling:
 - For quantitative analysis, apply a kinetic model to the TACs. The two-tissue compartment model (2TCM) is often used for [^{11}C]PBR28 to estimate the total distribution volume (V_T), which reflects the tracer uptake and binding.[\[9\]](#)[\[19\]](#)
 - Alternatively, the Standardized Uptake Value (SUV) can be calculated from the images at a later time point (e.g., 60-90 minutes post-injection) as a semi-quantitative measure.[\[8\]](#) SUV is often normalized to a pseudo-reference region (e.g., cerebellum) to generate SUVR.[\[8\]](#)
- Statistical Analysis: Perform statistical comparisons of V_T or SUVR values between different experimental groups (e.g., disease model vs. control) to identify regions with significant neuroinflammation.

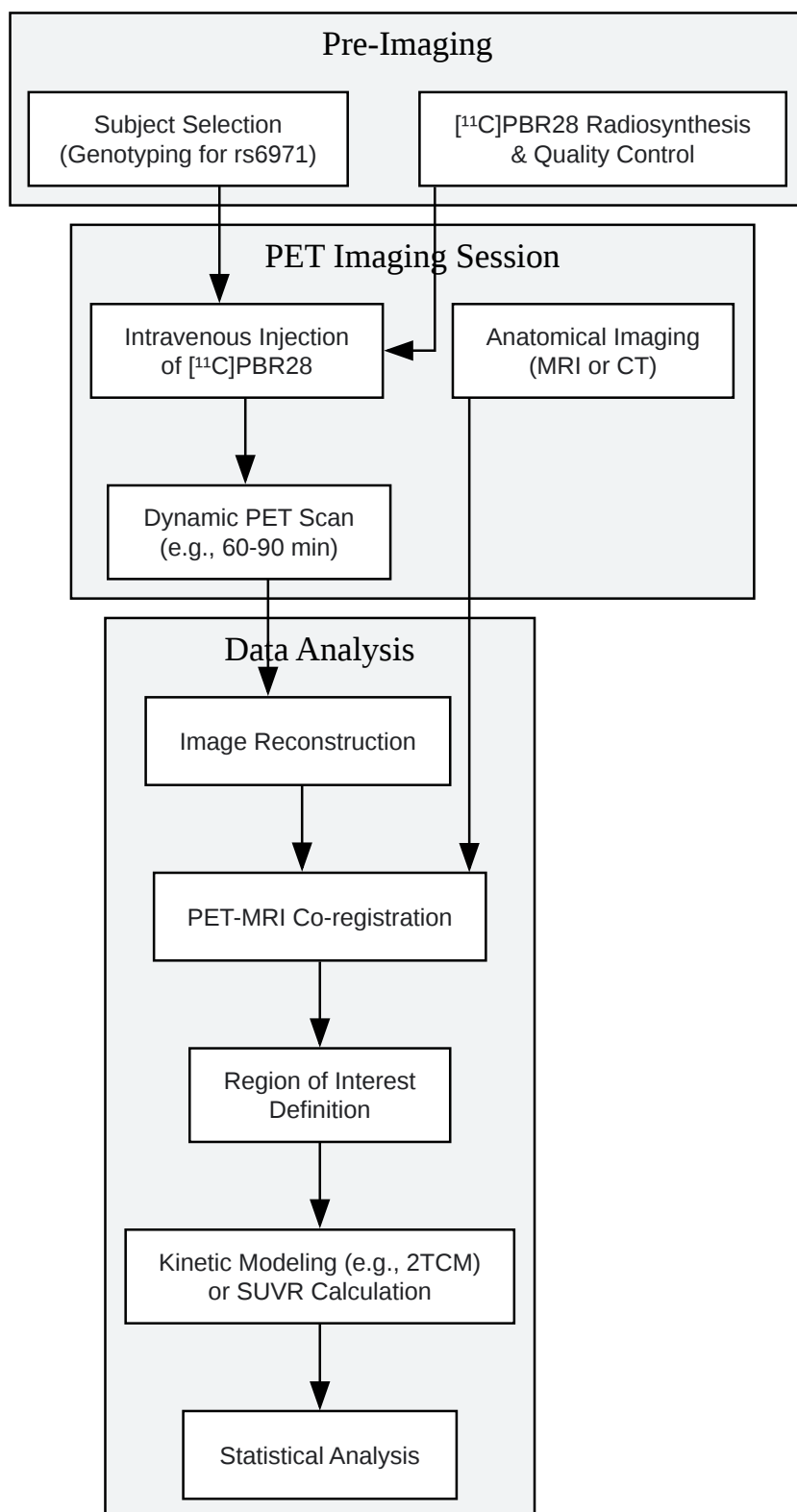
Visualizations

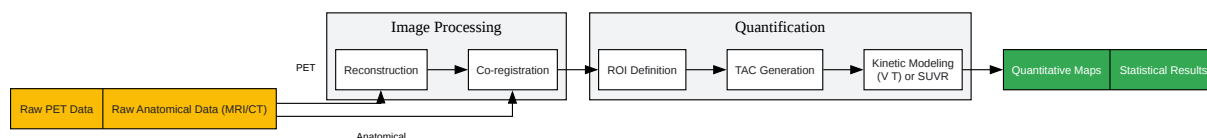
The following diagrams illustrate key concepts and workflows related to the in vivo imaging of neuroinflammation with [^{11}C]PBR28.



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TSPO signaling in neuroinflammation.





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- To cite this document: BenchChem. [Illuminating Neuroinflammation: In Vivo Imaging with ¹¹C]PBR28]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219553#in-vivo-imaging-of-neuroinflammation-with-carbon-11-pbr28]

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